molecular formula C24H27N5O B6094046 4-[4-(1-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

4-[4-(1-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

Cat. No.: B6094046
M. Wt: 401.5 g/mol
InChI Key: JUOCKQLDWUOLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(1-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, commonly known as NAPPI, is a chemical compound that has been widely studied for its potential applications in scientific research. This pyrimidine derivative has gained interest due to its unique structural properties, which make it a promising candidate for use in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

NAPPI acts as a selective antagonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes, including the regulation of mood, anxiety, and stress. By blocking the 5-HT1A receptor, NAPPI can modulate these processes, providing a valuable tool for studying the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NAPPI are still being investigated. However, studies have shown that NAPPI can modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This suggests that NAPPI may have potential applications in the treatment of various neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NAPPI in laboratory experiments is its high selectivity for the 5-HT1A receptor. This allows researchers to investigate specific processes in the central nervous system, without affecting other physiological processes. However, one of the limitations of using NAPPI is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several potential future directions for research on NAPPI. One area of interest is the development of more potent derivatives of NAPPI, which may have improved pharmacological properties. Another potential direction is the investigation of the effects of NAPPI on other physiological processes, such as inflammation and immune function. Additionally, the potential applications of NAPPI in the treatment of various neuropsychiatric disorders, such as depression and anxiety, warrant further investigation.
Conclusion:
In conclusion, NAPPI is a promising compound that has gained interest for its potential applications in scientific research. The synthesis of NAPPI involves the reaction of 4-(1-naphthoyl)piperazine with 6-(1-piperidinyl)pyrimidine, resulting in a white crystalline powder that can be purified using standard laboratory techniques. NAPPI acts as a selective antagonist for the 5-HT1A receptor, which is involved in various physiological processes, including the regulation of mood, anxiety, and stress. NAPPI has several advantages and limitations for laboratory experiments, and there are several potential future directions for research on this compound.

Synthesis Methods

The synthesis of NAPPI involves the reaction of 4-(1-naphthoyl)piperazine with 6-(1-piperidinyl)pyrimidine in the presence of a suitable catalyst. This reaction results in the formation of NAPPI as a white crystalline powder, which can be purified using standard laboratory techniques.

Scientific Research Applications

NAPPI has been extensively studied for its potential applications in scientific research. One of the main areas of interest has been its use as a tool for studying the central nervous system. NAPPI has been shown to bind to specific receptors in the brain, which can be used to investigate various neurological processes.

Properties

IUPAC Name

naphthalen-1-yl-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O/c30-24(21-10-6-8-19-7-2-3-9-20(19)21)29-15-13-28(14-16-29)23-17-22(25-18-26-23)27-11-4-1-5-12-27/h2-3,6-10,17-18H,1,4-5,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOCKQLDWUOLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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